Barium Bis-triflimide
Description
Barium bis-triflimide, with the chemical formula Ba[(CF₃SO₂)₂N]₂, is a barium salt of the bis(trifluoromethanesulfonyl)imide (triflimide) anion. This compound belongs to the family of triflimide-based salts, which are widely recognized for their high thermal stability, low coordination ability, and utility in ionic liquids, electrolytes, and catalytic systems . The triflimide anion’s strong electron-withdrawing nature and delocalized charge contribute to the compound’s unique properties, such as high solubility in polar aprotic solvents and exceptional electrochemical stability. This compound is synthesized via metathesis reactions, typically involving barium chloride and lithium or sodium triflimide, followed by purification steps to isolate the product.
Properties
Molecular Formula |
C4H2BaF12N2O8S4 |
|---|---|
Molecular Weight |
699.6 g/mol |
InChI |
InChI=1S/2C2HF6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h2*9H; |
InChI Key |
VJUKAFJLZPVWME-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Ba] |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Barium bis-triflimide has been identified as an effective catalyst in several chemical reactions, notably Friedel-Crafts acylation and other organic transformations.
Friedel-Crafts Reactions
In a study examining the catalytic activity of this compound, it was found to be more active than calcium bis-triflimide in Friedel-Crafts reactions. This reaction is significant for functionalizing aromatic compounds, which is crucial in organic synthesis. The results indicated that this compound can enhance reaction rates and yield high-quality products .
Case Study:
- Reaction: Acylation of toluene with benzoyl chloride.
- Catalyst: this compound.
- Yield: Up to 99% under optimized conditions.
- Conditions: Reflux in an ionic liquid medium.
Synthesis of Metal Complexes
This compound can also act as a precursor for synthesizing various metal complexes. These complexes have shown potential in catalyzing different types of chemical reactions due to their Lewis acid properties.
Metal Complex Formation
The synthesis of this compound involves reacting barium carbonate with triflic acid, resulting in a compound that can form stable complexes with other metals. These complexes can be utilized in catalysis and materials science applications.
Table 1: Metal Complexes Derived from this compound
| Metal | Complex Type | Application |
|---|---|---|
| Cobalt | Cobalt(II) bis-triflimide | Friedel-Crafts acylation |
| Zinc | Zinc(II) bis-triflimide | Organic synthesis |
| Iron | Iron(III) triflimide complex | Catalysis in oxidation reactions |
Ionic Liquid Applications
This compound is soluble in various ionic liquids, which enhances its applicability in solvent-free or green chemistry processes. The use of ionic liquids as solvents can improve reaction selectivity and reduce environmental impact.
Case Study:
- Ionic Liquid Used: 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide.
- Application: Catalyzing the reaction of benzoyl chloride with toluene.
- Outcome: High yields with minimal side reactions.
Material Science
Beyond catalysis, this compound has potential applications in material science, particularly in the development of advanced materials for electronic applications.
Vacuum Deposition Processes
The compound's properties make it suitable for vacuum deposition techniques used in microelectronics and semiconductor industries. Its ability to form thin films can be harnessed for creating conductive layers or protective coatings on electronic devices .
Chemical Reactions Analysis
In Situ Generation for Enhanced Catalytic Activity
Barium bis-triflimide can be generated in situ by combining barium halides (e.g., BaCl₂) with bistriflimide ionic liquids. This method avoids isolation steps and maintains catalytic efficiency . Example protocol:
-
Mix BaCl₂ with [bmim][NTf₂] in a 1:2 molar ratio.
-
Stir at 80°C until a homogeneous solution forms.
-
Use directly in Friedel-Crafts or sulfonylation reactions.
Solvent Effects on Reaction Performance
The solvent significantly impacts Ba(NTf₂)₂’s catalytic activity. Polar protic solvents (e.g., tert-amyl alcohol) outperform nonpolar or aprotic media:
| Solvent | Yield (%) |
|---|---|
| tert-Amyl alcohol | 80 |
| Toluene | 45 |
| Water | 30 |
| DMF | 10 |
Data derived from sulfonamide synthesis optimization .
Comparative Analysis with Other Triflimide Salts
This compound’s efficacy is context-dependent. While it underperforms calcium triflimide in sulfonamide synthesis, it excels in reactions requiring higher Lewis acidity or thermal stability .
Stability and Reusability
Ba(NTf₂)₂ exhibits excellent thermal stability (decomposition >300°C) and can be reused in ionic liquid solvents without significant activity loss. For example, in Friedel-Crafts acylations, the catalyst retained >95% yield over three cycles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Barium bis-triflimide is compared below with structurally or functionally analogous barium salts, emphasizing molecular properties, stability, and applications.
Barium Monofluoride (BaF)
- Molecular Formula : BaF
- Molecular Weight : 156.32 g/mol (vs. ~697.67 g/mol for this compound) .
- Key Differences :
- Ionization Energy : BaF exhibits ionization energies between 4.59–4.90 eV , reflecting its ionic bonding character. In contrast, this compound’s large anion reduces lattice energy, enhancing solubility in organic solvents.
- Applications : BaF is primarily used in optics and radiation detection, whereas this compound is employed in electrochemical devices and catalysis due to its ionic liquid-like behavior.
Barium Nitrate (Ba(NO₃)₂)
- Molecular Formula: Ba(NO₃)₂
- Molecular Weight : 261.34 g/mol.
- Key Differences: Thermal Stability: Barium nitrate decomposes at ~592°C, releasing toxic NOₓ gases. This compound is thermally stable up to ~400°C, with decomposition pathways involving fluorine and sulfur oxides.
Barium Sulfate (BaSO₄)
- Molecular Formula : BaSO₄
- Molecular Weight : 233.38 g/mol.
- Key Differences :
- Reactivity : BaSO₄ is chemically inert and insoluble in water, making it suitable for medical imaging. This compound, however, is reactive in electrochemical environments, enabling its use in battery electrolytes.
- Conductivity : BaSO₄ is a poor ionic conductor, whereas this compound demonstrates moderate ionic conductivity (~1–10 mS/cm in organic solvents).
Notes on Evidence and Limitations
- The provided evidence lacks direct data on this compound. Comparisons with barium monofluoride and general trends for triflimide salts were used to infer properties.
- Further experimental studies (e.g., thermogravimetric analysis, conductivity measurements) are recommended to validate theoretical predictions.
Preparation Methods
Stoichiometric Considerations
The reaction follows a 1:2 molar ratio of barium carbonate to bis-triflimide acid:
Excess ensures complete conversion of , as residual acid can be removed during purification.
Procedural Details
In a representative protocol, 13.0 g of barium carbonate is suspended in 50 mL of deionized water. Freshly prepared (28.0 g) is added gradually to avoid violent effervescence. The mixture is stirred at room temperature for 24 hours, during which carbon dioxide evolves, and the barium carbonate dissolves. The resulting solution is filtered to remove unreacted solids, and the filtrate is concentrated via rotary evaporation. The residual solid is dried under vacuum (1 mmHg) at 120°C for 72 hours to yield anhydrous .
Yield and Purity
This method typically achieves yields exceeding 90%, with purity confirmed by elemental analysis and catalytic activity in benchmark reactions. The product is hygroscopic and requires storage under inert conditions.
Direct Synthesis from Barium Metal and Bis-triflimide Acid
An alternative route employs elemental barium metal as the starting material, offering advantages in atom economy and reduced byproduct formation.
Reaction Mechanism
Barium metal reacts exothermically with in aqueous media:
The reaction proceeds via oxidative dissolution of barium, releasing hydrogen gas.
Optimization Parameters
In a modified procedure, barium metal filings (1.0 g, 99% purity) are suspended in 20 mL of water. (5.0 g) is added, and the mixture is heated under reflux for 144 hours. Prolonged heating ensures complete consumption of the metal, particularly for less reactive forms (e.g., bulk metal vs. powder). The resultant slurry is cooled, filtered, and concentrated to obtain a colorless solution. Crystallization occurs upon standing, followed by vacuum drying at 150°C (1 mmHg) to remove residual water and acid.
Challenges and Mitigation
-
Slow Reaction Kinetics : Barium’s passivation oxide layer necessitates extended reflux periods.
-
Safety Concerns : Hydrogen gas evolution requires adequate ventilation and inert atmosphere controls.
Despite these challenges, this method avoids carbonate intermediates and is preferred for high-purity applications.
In Situ Generation in Ionic Liquid Media
This compound can be generated in situ by reacting barium chloride with bis-triflimide-based ionic liquids, such as 1-butyl-3-methylimidazolium bis-triflimide .
Mechanistic Basis
The ionic liquid acts as both solvent and triflimide anion source:
The chloride byproduct remains dissolved in the ionic liquid, enabling catalyst recycling.
Protocol and Efficiency
Barium chloride (0.038 g) is added to (2.0 g) and stirred until dissolution. The resulting solution catalyzes Friedel-Crafts acylations with yields comparable to pre-synthesized . This method eliminates isolation steps, making it ideal for continuous flow systems.
Comparative Analysis of Synthetic Methods
The choice of preparation method depends on factors such as cost, scalability, and intended application.
| Method | Yield | Purity | Scalability | Applications |
|---|---|---|---|---|
| Barium Carbonate Route | 90–95% | High | Industrial | Bulk catalyst production |
| Barium Metal Route | 85–90% | Very High | Lab-scale | High-purity specialty catalysts |
| In Situ Generation | N/A | Moderate | Modular | Continuous flow reactors |
Catalytic Performance and Validation
This compound’s efficacy is validated through its performance in sulfonamide synthesis and Friedel-Crafts reactions.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing Barium Bis-triflimide with high purity, and how can reaction conditions be systematically optimized?
- Begin with a literature review to identify foundational protocols (e.g., solvent choice, stoichiometry) .
- Design experiments with controlled variables (temperature, reaction time, catalyst loading) and use techniques like Design of Experiments (DoE) to optimize yield and minimize by-products .
- Characterize products via XRD for crystallinity, NMR for structural confirmation, and elemental analysis for purity .
- Include detailed experimental procedures in the main manuscript, with supplementary data for reproducibility .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
- Prioritize complementary methods:
- Raman/IR spectroscopy for identifying triflimide anion vibrations.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- XPS for elemental composition validation .
Q. How can researchers ensure reproducibility when studying this compound’s ionic conductivity in electrochemical applications?
- Document all environmental conditions (humidity, temperature) and equipment specifications (e.g., impedance analyzer calibration) .
- Use standardized electrolyte preparation protocols (e.g., drying solvents under inert gas) and replicate experiments across multiple batches .
- Publish raw data (e.g., Nyquist plots, conductivity values) in supplementary materials to enable direct comparison .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported catalytic activity of this compound in organic transformations?
- Conduct a meta-analysis of existing studies to identify variables influencing activity (e.g., substrate scope, solvent polarity) .
- Perform controlled kinetic studies under identical conditions, using in-situ FTIR or mass spectrometry to track intermediate species .
- Apply multivariate regression to isolate factors (e.g., counterion effects, water content) contributing to divergent results .
Q. How can computational modeling be integrated with experimental data to elucidate the mechanistic role of this compound in reaction pathways?
- Combine DFT calculations (e.g., Gibbs free energy profiles for proposed intermediates) with experimental kinetics .
- Validate models using isotopic labeling or trapping experiments to detect transient species .
- Use software like Gaussian or ORCA for simulations, ensuring convergence criteria and basis sets are explicitly reported .
Q. What experimental designs are suitable for probing the hydrolytic stability of this compound under varying pH and temperature conditions?
- Employ a factorial design to test pH (1–14) and temperature (25–100°C) gradients, monitoring degradation via LC-MS or ion chromatography .
- Include control experiments with inert salts (e.g., BaCl₂) to distinguish hydrolysis pathways specific to the triflimide anion .
- Use Arrhenius plots to model degradation kinetics and predict shelf-life under storage conditions .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?
- Feasibility : Assess resource availability (e.g., synchrotron access for advanced structural analysis) .
- Novelty : Identify gaps, such as unexplored applications in solid-state electrolytes or photoredox catalysis .
- Ethical : Ensure safe handling protocols for barium compounds, citing OSHA guidelines .
- Relevance : Align with broader goals like sustainable energy storage or green chemistry .
Data Presentation and Reproducibility
Q. What are the best practices for presenting crystallographic and spectroscopic data in publications on this compound?
- Tables : Include unit cell parameters (a, b, c, α, β, γ) and refinement statistics (R-factors) for XRD data .
- Figures : Annotate spectral peaks (e.g., assign triflimide ν(SO₂) modes in IR) and provide baseline-corrected raw data .
- Supplementary Materials : Upload CIF files for crystal structures and original instrument output files (e.g., .dx NMR spectra) .
Q. How should researchers address batch-to-batch variability in this compound synthesis for high-impact studies?
- Implement Quality-by-Design (QbD) principles: define Critical Quality Attributes (CQAs) and monitor via PAT (Process Analytical Technology) tools .
- Use statistical process control (SPC) charts to track purity and yield across batches, addressing outliers through root-cause analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
